

Cipamfylline: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipamfylline (BRL-61063) is a synthetic xanthine derivative that was investigated for its potential as a topical anti-inflammatory agent.[1] It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Cipamfylline, along with available experimental data. Development of Cipamfylline was discontinued in 2002 due to the inability to achieve sufficiently high plasma concentrations for systemic efficacy.[1]

Chemical Structure and Properties

Cipamfylline is an 8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione.[1] Its chemical structure is characterized by a purine-2,6-dione core, substituted with two cyclopropylmethyl groups at positions 1 and 3, and an amino group at position 8.

Table 1: Chemical and Physical Properties of Cipamfylline



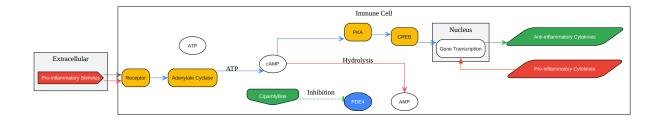
Property	Value	Source	
IUPAC Name	8-amino-1,3- bis(cyclopropylmethyl)-3,7- [1] dihydro-1H-purine-2,6-dione		
Synonyms	BRL-61063, BRL 61063, BRL61063	[1]	
CAS Number	132210-43-6	[1]	
Chemical Formula	C13H17N5O2	[1]	
Molecular Weight	275.31 g/mol	[1]	
SMILES	C1CC1CN2C3=C(N=C(N3C(= O)N(C2=O)CC4CC4)N)	[1]	

Mechanism of Action: PDE4 Inhibition

Cipamfylline exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme in the inflammatory signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **Cipamfylline** leads to an accumulation of intracellular cAMP in immune and inflammatory cells.

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.





Click to download full resolution via product page

Caption: Cipamfylline's mechanism of action via PDE4 inhibition.

Pharmacodynamic and Pharmacokinetic Properties

Detailed public data on the pharmacodynamic and pharmacokinetic properties of **Cipamfylline** are limited. The discontinuation of its development has resulted in a scarcity of published quantitative data.

Table 2: Summary of Available Pharmacodynamic and Pharmacokinetic Information

Parameter	Observation	Source	
Potency	Potent inhibitor of PDE4	[1][2]	
Selectivity	Selective for PDE4	[1][2]	
Absorption	Insufficient to achieve therapeutic plasma levels	[1]	
Distribution	Not publicly available		
Metabolism	Not publicly available	_	
Excretion	Not publicly available		



Clinical Studies in Atopic Dermatitis

Cipamfylline was evaluated in a randomized, double-blind, multicenter clinical trial for the treatment of atopic dermatitis. The study compared the efficacy and safety of 0.15% **Cipamfylline** cream with a vehicle cream and 0.1% hydrocortisone 17-butyrate cream.

Table 3: Summary of Clinical Trial Results in Atopic Dermatitis

Outcome Measure	Cipamfylline vs. Vehicle	Cipamfylline vs. Hydrocortisone 17- butyrate	Source
Total Severity Score	Significantly greater reduction (p < 0.001)	Significantly less reduction (p < 0.001)	[2]
Investigator's Global Assessment	More effective	Less effective	[2]
Patient's Global Assessment	More effective	Less effective	[2]

Experimental Protocol: Clinical Trial in Atopic Dermatitis

Objective: To compare the efficacy and safety of topical **Cipamfylline** cream with vehicle and a corticosteroid cream in adult patients with atopic dermatitis.

Study Design: A multicenter, prospective, randomized, double-blind, parallel-group, left-right comparison study.

Patient Population: Adult patients with stable, symmetrical atopic dermatitis on their arms.

Interventions:

- Cipamfylline 0.15% cream applied to one arm.
- Vehicle cream applied to the contralateral arm.
- A separate cohort compared Cipamfylline 0.15% cream with hydrocortisone 17-butyrate
 0.1% cream in the same left-right manner.







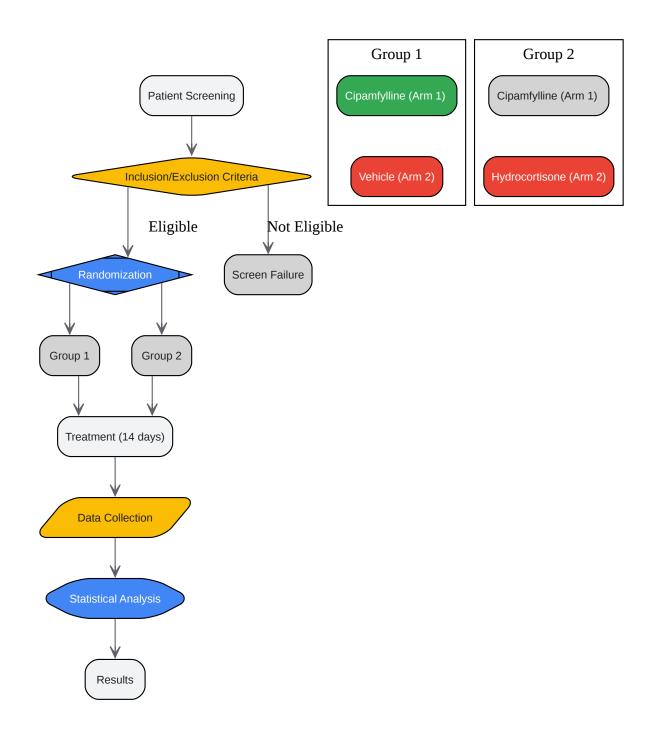
• Treatments were applied twice daily for up to 14 days.

Outcome Measures:

- Primary: Change in the Total Severity Score (TSS), assessing erythema, scaling, and pruritus.
- Secondary: Investigator's and patient's overall assessment of treatment response.

Statistical Analysis: The differences in the reduction of the TSS between treatments were analyzed using appropriate statistical methods.





Click to download full resolution via product page

Caption: Workflow of the Cipamfylline clinical trial in atopic dermatitis.



Conclusion

Cipamfylline is a potent and selective PDE4 inhibitor with demonstrated topical anti-inflammatory activity in a clinical setting for atopic dermatitis. While it proved to be more effective than its vehicle, it was less potent than a mid-strength topical corticosteroid. The primary limitation that led to the cessation of its development was the inability to achieve adequate systemic exposure for potential broader applications. The available data on **Cipamfylline**, particularly its mechanism of action, provides valuable insights for the ongoing development of novel PDE4 inhibitors for various inflammatory and immunological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cipamfylline: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162851#the-chemical-structure-and-properties-of-cipamfylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com